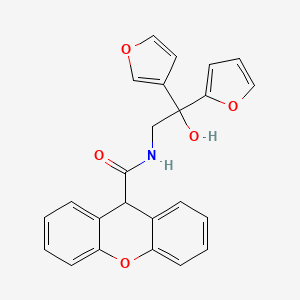

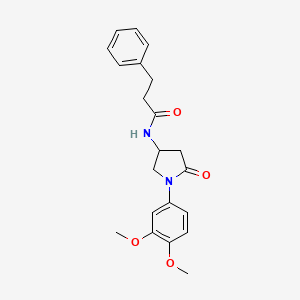

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide, commonly referred to as FX1, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. FX1 is a derivative of xanthene, a fluorescent dye commonly used in biological imaging applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques and Reactions : Research has explored various synthetic routes and reactions involving compounds structurally related to N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide. For instance, the synthesis of N-(quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by further reactions to obtain thiazoloquinolines and benzo[e][1,3]benzothiazoles, has been demonstrated. These synthetic pathways involve electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, indicating the versatility of furan-based compounds in chemical synthesis (El’chaninov & Aleksandrov, 2017) (Aleksandrov & El’chaninov, 2017).

Molecular Characterization and Biological Activity : A study focused on a thiazole-based heterocyclic amide, showcasing its antimicrobial activity against various microorganisms. This investigation not only underlines the compound's potential pharmacological applications but also emphasizes the importance of molecular and electronic structure analyses through techniques like X-ray diffraction and density functional theory (DFT) modelling (Çakmak et al., 2022).

Material Science and Polymer Applications

Sustainable Polyamides and Polyesters : Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides highlights their promise as sustainable alternatives to conventional polyphthalamides. These materials, synthesized through enzymatic polymerization, exhibit comparable performance characteristics to their non-renewable counterparts, suggesting significant potential in high-performance material applications (Jiang et al., 2015).

Environmental and Catalytic Processes

Oxidation Reactions and Catalysis : The selective oxidation of 5-hydroxymethyl-2-furfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) using novel catalysts demonstrates the role of furan derivatives in sustainable chemistry. Such reactions are critical for developing biobased platform chemicals for the polymer industry, emphasizing the environmental benefits of utilizing renewable resources (Jain et al., 2015).

Mecanismo De Acción

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties .

Result of Action

Furan derivatives are known to exhibit a wide range of biological and pharmacological effects .

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c26-23(25-15-24(27,16-11-13-28-14-16)21-10-5-12-29-21)22-17-6-1-3-8-19(17)30-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBQJPPFLARPLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=COC=C4)(C5=CC=CO5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2773399.png)

![methyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2773403.png)

![(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid](/img/structure/B2773406.png)

![Methyl chloro[(2-methoxyphenyl)hydrazono]acetate](/img/structure/B2773409.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine](/img/structure/B2773410.png)

![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2773417.png)

![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride](/img/structure/B2773418.png)

![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2773419.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2773421.png)